molecular formula C18H19N5O3 B2922677 2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034450-37-6

2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2922677
CAS RN: 2034450-37-6
M. Wt: 353.382
InChI Key: CXCFSZAWDJEPOZ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of scientists at Merck Research Laboratories.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes: Pyrazole-acetamide derivatives, related to 2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods, demonstrate how hydrogen bonding influences their self-assembly processes (Chkirate et al., 2019).
  • Antioxidant Activity: The antioxidant activities of these pyrazole-acetamide ligands and their complexes were evaluated using different assays. This indicates the potential utility of such compounds in fields requiring antioxidant properties (Chkirate et al., 2019).

Pharmacological Potential

  • Docking and Assays: A study focused on the computational and pharmacological evaluation of various heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives demonstrate various degrees of binding and inhibitory effects in different assays, showing the potential of such compounds in medicinal chemistry (Faheem, 2018).

Synthesis and Catalytic Properties

  • Catalytic Synthesis: The synthesis of related compounds involves catalytic processes, highlighting the versatility of such chemical structures in organic synthesis. For instance, the synthesis of a novel compound 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol using sodium impregnated on activated chicken eggshells as a catalyst illustrates the innovative approaches in synthetic chemistry involving pyrazole derivatives (Mardiana et al., 2017).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Phenolic Compounds: The study of walnut kernels, a source of phenolic compounds, demonstrates the antioxidant properties of such compounds. This suggests potential applications in food preservation and pharmaceutical industries, where antioxidant properties are valuable (Zhang et al., 2009).
  • Anti-inflammatory Activities: The synthesis and characterization of thiazole derivatives incorporating pyrazole moiety were assessed for anti-microbial activities. This highlights the potential of these compounds in developing novel anti-inflammatory drugs (Saravanan et al., 2010).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-15-4-2-3-5-16(15)26-13-17(24)21-8-10-23-11-9-22-18(23)14-12-19-6-7-20-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCFSZAWDJEPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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